3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one
Description
3-(((4-Ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one is a substituted quinolinone derivative characterized by a 7-methoxy group on the quinolinone core and a complex aminomethyl substitution at position 3. The aminomethyl group is further substituted with a 4-ethylphenyl and a 4-fluorobenzyl moiety, creating a sterically hindered and electronically diverse structure. This compound is synthesized via multi-step reactions, likely involving Pd-catalyzed cross-coupling or alkylation strategies, as seen in analogous quinolinone syntheses .
Properties
CAS No. |
892290-51-6 |
|---|---|
Molecular Formula |
C26H25FN2O2 |
Molecular Weight |
416.496 |
IUPAC Name |
3-[[4-ethyl-N-[(4-fluorophenyl)methyl]anilino]methyl]-7-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C26H25FN2O2/c1-3-18-6-11-23(12-7-18)29(16-19-4-9-22(27)10-5-19)17-21-14-20-8-13-24(31-2)15-25(20)28-26(21)30/h4-15H,3,16-17H2,1-2H3,(H,28,30) |
InChI Key |
YRBYTXCOYSJJTM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)CC3=CC4=C(C=C(C=C4)OC)NC3=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the methoxy group at the 7-position. Subsequent steps involve the formation of the amine linkage with 4-ethylphenyl and 4-fluorobenzyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.
Biology
In biological research, this compound may be investigated for its interactions with various biomolecules. Its ability to bind to specific proteins or nucleic acids could make it a valuable tool in studying biological processes and developing new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Researchers may explore its efficacy as a drug candidate for treating various diseases, particularly those involving targets that interact with its unique molecular structure.
Industry
In industrial applications, 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one could be used in the development of new materials, such as polymers or coatings, that benefit from its specific chemical properties.
Mechanism of Action
The mechanism by which 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes, which may be harnessed for therapeutic or industrial purposes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinolinone derivatives exhibit diverse pharmacological properties influenced by substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Quinolinone Derivatives
Key Observations :
Substituent Effects on Lipophilicity: The target compound’s 4-fluorobenzyl group enhances lipophilicity compared to non-fluorinated analogs like 3-(((4-ethylphenyl)amino)methyl)-7-methoxyquinolin-2(1H)-one. This may improve blood-brain barrier penetration for CNS-targeted applications . In contrast, 4-hydroxyquinolinones (e.g., 4B) exhibit lower lipophilicity due to the polar hydroxyl group, favoring solubility but limiting membrane permeability .
This contrasts with 7-methoxy-3-(((4-methoxyphenyl)amino)methyl)quinolin-2(1H)-one, where the methoxy group is electron-donating . The trifluoromethoxy substituent in ’s compound creates steric bulk and strong electronegativity, likely enhancing pesticidal activity but reducing metabolic stability compared to the target compound .
Synthetic Complexity :
- The target compound’s dual substitution (4-ethylphenyl and 4-fluorobenzyl) requires advanced synthetic strategies, such as sequential alkylation or Buchwald-Hartwig amination, similar to methods in and . Simpler analogs (e.g., 4B) are synthesized via thermal condensation .
Biological Activity Trends: Halogenated derivatives (e.g., 7-chloro in ) often show enhanced antimicrobial activity but may suffer from toxicity. The target compound’s fluorine substitution balances bioactivity and safety . Antimalarial quinolinones (e.g., 4E derivatives) highlight the importance of the 4-hydroxy group, which is absent in the target compound, suggesting divergent therapeutic targets .
Research Findings and Data Tables
Table 2: Physicochemical Properties of Selected Quinolinones
Q & A
Q. What are the critical steps for synthesizing 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one, and how can purity be optimized?
Answer: The synthesis typically involves:
- Multi-step coupling reactions : Aminomethylation of the quinolinone core followed by sequential substitutions of the 4-ethylphenyl and 4-fluorobenzyl groups .
- Catalyst selection : Use of palladium-based catalysts for cross-coupling reactions to ensure regioselectivity .
- Purification : Recrystallization in ethanol/water mixtures or column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to achieve >95% purity .
Key optimization parameters : - Temperature control (60–80°C for coupling steps) .
- pH stabilization (neutral to slightly basic conditions) to prevent decomposition of the fluorobenzyl group .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- 1H/13C-NMR : Confirm substitution patterns (e.g., methoxy group at C7: δ ~3.8 ppm; quinolinone NH: δ ~11.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1660 cm⁻¹, NH bend at ~1580 cm⁻¹) .
Advanced Research Questions
Q. How can structural modifications of the quinolinone core enhance bioactivity while maintaining stability?
Answer:
- Substitution strategies :
- Methodology :
Q. How should researchers resolve contradictions in biological activity data across studies?
Answer:
- Experimental design :
- Data analysis :
- Apply multivariate regression to isolate structural contributors to activity .
- Compare pharmacokinetic profiles (e.g., plasma protein binding, half-life) to explain discrepancies .
Q. What are the environmental implications of this compound’s degradation byproducts?
Answer:
- Degradation pathways :
- Mitigation strategies :
Methodological Tables
Q. Table 1. Synthesis Optimization Parameters
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 7–12 hours | 3–6 minutes |
| Yield | 65–70% | 81–91% |
| Purity (HPLC) | 92–95% | 98–99% |
Q. Table 2. Key Spectroscopic Data
| Technique | Diagnostic Peaks | Reference |
|---|---|---|
| 1H-NMR | δ 7.2–7.4 ppm (quinolinone aromatic H) | |
| 13C-NMR | δ 162 ppm (C=O of quinolinone) | |
| HRMS (ESI+) | m/z 433.1845 [M+H]+ (calc. 433.1842) |
Critical Analysis of Contradictions
- Bioactivity variability : Discrepancies in IC50 values (e.g., 5–50 µM in cancer cell lines) may arise from differences in cell membrane permeability . Solutions include using logP-adjusted derivatives (target logP ~2.5–3.5) .
- Synthetic yields : Lower yields in conventional methods vs. microwave-assisted synthesis highlight the need for energy-efficient protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
